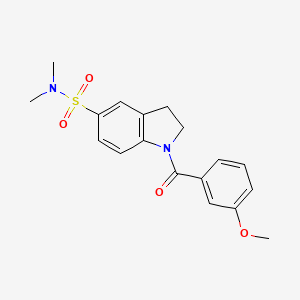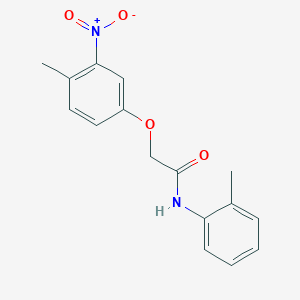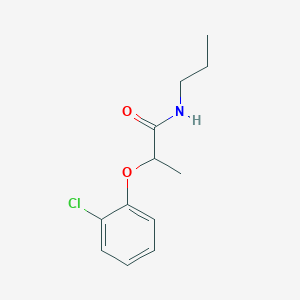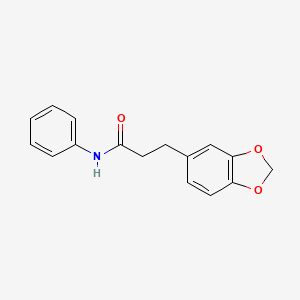
5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including structures similar to 5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide, often involves one-pot synthesis methods. For instance, Martins et al. (2002) describe the synthesis of 3-methylisoxazole-5-carboxamides through a one-pot process starting from 3-methyl isoxazole-5-carboxylic acid, demonstrating the versatility and efficiency of synthesizing isoxazole derivatives (Martins et al., 2002).
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including 5-methyl-N-(2-phenoxyphenyl)-3-isoxazolecarboxamide, is characterized by the presence of an isoxazole ring. Shahidha et al. (2014) conducted a vibrational spectral analysis using FT-IR and FT-Raman spectroscopic techniques to analyze similar compounds, highlighting the importance of understanding the vibrational modes and molecular geometry for these types of compounds (Shahidha et al., 2014).
Chemical Reactions and Properties
Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, Pasunooti et al. (2016) explored the palladium-catalyzed acetoxylation of primary γ-C(sp3)-H bonds in amino acids using a directing group, showcasing the chemical versatility of compounds containing isoxazole units (Pasunooti et al., 2016).
Applications De Recherche Scientifique
Alteration of DNA and Inhibition of Enzymes
Isoxazole derivatives have been studied for their ability to interact with DNA and influence enzyme activities. For example, the study by Mizuno and Decker (1976) explored how 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide, an isoxazole-related compound, affects DNA by undergoing rapid hydrolysis and attaching methyl groups to DNA constituents (Mizuno & Decker, 1976). Knecht and Löffler (1998) investigated the inhibition of dihydroorotate dehydrogenase by isoxazole derivatives, underscoring the potential of these compounds as immunosuppressive agents (Knecht & Löffler, 1998).
Anticancer Activity
Several studies have focused on the synthesis and biological evaluation of isoxazole derivatives for their anticancer properties. Hassan et al. (2019) synthesized new pyridines, isoxazoles, and isoxazolopyridazines bearing the 1,2,3-triazole moiety, which demonstrated significant anticancer activity against hepatic cancer cells (Hassan et al., 2019).
Material Science Applications
Isoxazole derivatives have also been explored for their applications in material science. Fleischmann et al. (2012) synthesized polymerizable phenolphthalein derivatives with pH-sensitive properties, demonstrating the versatility of isoxazole derivatives in creating color switchable materials (Fleischmann et al., 2012).
Propriétés
IUPAC Name |
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-12-11-15(19-22-12)17(20)18-14-9-5-6-10-16(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLUUNHHPJABAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(2-phenoxyphenyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methylphenoxy)-N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B4631559.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B4631569.png)


![ethyl 4-({[(2-iodophenyl)amino]carbonyl}amino)benzoate](/img/structure/B4631584.png)
![N-(4-chlorophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4631588.png)

![{1-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-2-phenylethyl}amine hydrochloride](/img/structure/B4631599.png)
![3,4-dimethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4631604.png)
![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)


